(E)-Dimethyl hex-2-enedioate
Overview
Description
Preparation Methods
(E)-Dimethyl hex-2-enedioate can be synthesized through a one-step methylation of trans-3-hexenedioic acid. This reaction involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst . The reaction conditions typically include refluxing the mixture to ensure complete conversion to the diester.
Chemical Reactions Analysis
(E)-Dimethyl hex-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hex-2-enedioic acid.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for alkenylation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-Dimethyl hex-2-enedioate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor for the synthesis of drug molecules.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (E)-Dimethyl hex-2-enedioate exerts its effects involves its reactivity at the ester and double bond sites. In alkenylation reactions, the compound acts as an electrophile, with the palladium catalyst facilitating the formation of a carbon-carbon bond between the aromatic substrate and the this compound . This process involves the activation of the C-H bond in the aromatic compound and the subsequent insertion of the this compound moiety.
Comparison with Similar Compounds
(E)-Dimethyl hex-2-enedioate can be compared with other similar compounds such as:
Dimethyl maleate: An isomer with a cis double bond, differing in its geometric configuration.
Dimethyl fumarate: Another isomer with a trans double bond but differing in the position of the ester groups.
Dimethyl succinate: A saturated diester without a double bond.
The uniqueness of this compound lies in its specific trans configuration and the position of the ester groups, which influence its reactivity and applications .
Properties
IUPAC Name |
dimethyl (E)-hex-2-enedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3,5H,4,6H2,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFMISCWBTXLFC-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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